molecular formula C12H8BClF2O B12600843 (4-Chlorophenyl)(2,5-difluorophenyl)borinic acid CAS No. 872495-74-4

(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid

Cat. No.: B12600843
CAS No.: 872495-74-4
M. Wt: 252.45 g/mol
InChI Key: UNJBHOKIIVQAPC-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid is an organoboron compound that features a boron atom bonded to a 4-chlorophenyl group and a 2,5-difluorophenyl group. This compound is part of the borinic acid family, which is known for its unique chemical properties and reactivity. Organoboron compounds, including borinic acids, are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2,5-difluorophenyl)borinic acid typically involves the reaction of 4-chlorophenylboronic acid with 2,5-difluorophenylboronic acid under specific conditions. One common method involves the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in a solvent like toluene or dioxane. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of borinic acids often involves large-scale batch reactions using similar conditions as described above. The use of continuous flow reactors is also being explored to improve efficiency and yield. The choice of solvent, catalyst, and reaction conditions can be optimized to scale up the production while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2,5-difluorophenyl)borinic acid involves its interaction with various molecular targets. In Suzuki–Miyaura coupling, the borinic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom’s ability to form stable complexes with other molecules is key to its reactivity and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl rings, which can significantly influence its reactivity and properties. The combination of these substituents can enhance the compound’s stability and its ability to participate in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

CAS No.

872495-74-4

Molecular Formula

C12H8BClF2O

Molecular Weight

252.45 g/mol

IUPAC Name

(4-chlorophenyl)-(2,5-difluorophenyl)borinic acid

InChI

InChI=1S/C12H8BClF2O/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,17H

InChI Key

UNJBHOKIIVQAPC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)Cl)(C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

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